

Commercial Availability and Technical Applications of Axitinib-d3: A Guide for Researchers

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Compound of Interest

Compound Name: Axitinib-d3

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For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for accurate bioanalytical method development. This technical guide provides a comprehensive overview of the commercial sources, availability, and detailed applications of **Axitinib-d3**, a deuterated analog of the potent tyrosine kinase inhibitor, Axitinib.

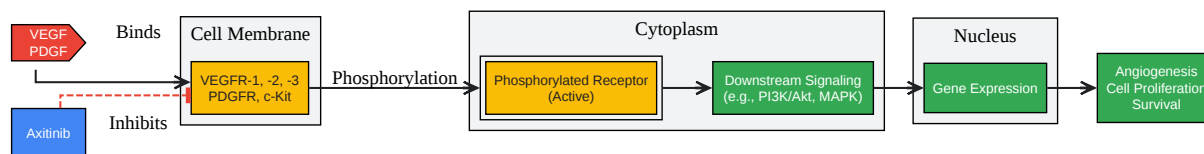
Commercial Sources and Availability of Axitinib-d3

Axitinib-d3 and its dual-labeled counterpart, Axitinib-13C,d3, are available from several commercial suppliers specializing in research chemicals and analytical standards. These compounds are primarily intended for research use only and serve as indispensable tools for pharmacokinetic studies and therapeutic drug monitoring. The table below summarizes the key quantitative data from various suppliers.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity (by HPLC)	Isotopic Enrichment
MedChem Express	Axitinib-d3	1126623-89-9	C ₂₂ H ₁₅ D ₃ N ₄ OS	389.49	98.03%	Not specified
MedChem Express	Axitinib-13C,d3	1261432-00-1	C ₂₁ ¹³ CH ₁₅ D ₃ N ₄ OS	390.48	97.79%	99% atom ¹³ C; 98% atom D[1]
LGC Standards	Axitinib-d3	1126623-89-9	C ₂₂ D ₃ H ₁₅ N ₄ OS	389.488	Not specified	Not specified
Cayman Chemical	Axitinib-13C-d3	1261432-00-1	C ₂₁ [¹³ C]H ₁₅ D ₃ N ₄ OS	390.5	≥99% deuterated forms (d ₁ -d ₃)	Not specified
Clearsynth	Axitinib-13C d3	1261432-00-1	C ₂₁ ¹³ CH ₁₅ D ₃ N ₄ OS	390.48	Not specified	Not specified
ESS Chem Co.	Axitinib-13CD3	1261432-00-1	C ₂₁ ¹³ CH ₁₃ D ₃ N ₄ OS	390.48	97.8%	99% atom ¹³ C; 98% atom D[2]

Axitinib's Mechanism of Action: Targeting Angiogenesis

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3)[1][3]. These receptors play a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By binding to the ATP-binding site of VEGFRs, Axitinib blocks their phosphorylation and subsequent downstream signaling pathways, thereby inhibiting endothelial cell proliferation, migration, and survival[1]. Axitinib also demonstrates inhibitory activity against platelet-derived growth factor receptor (PDGFR) and the stem cell factor receptor (c-Kit)[4].



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Axitinib's inhibition of the VEGFR signaling pathway.

Experimental Protocols: Quantification of Axitinib in Biological Matrices

The use of **Axitinib-d3** as an internal standard is essential for the accurate quantification of Axitinib in biological samples, typically plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte and compensates for variations in sample preparation and instrument response. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation

The choice of sample preparation technique depends on the desired level of cleanliness, recovery, and throughput. Three common methods are protein precipitation, liquid-liquid extraction, and solid-phase extraction.

3.1.1. Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.

- To 100 μ L of plasma sample in a microcentrifuge tube, add 20 μ L of **Axitinib-d3** internal standard working solution (concentration will depend on the expected analyte concentration range).
- Add 250 μ L of cold acetonitrile to precipitate the proteins[5].
- Vortex the mixture for 1 minute.

- Centrifuge at 10,000 x g for 5 minutes at 4°C[5].
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3.1.2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT, reducing matrix effects.

- To 200 µL of plasma, add the internal standard.
- Add 200 µL of water and vortex for 30 seconds[1].
- Load the 400 µL sample solution onto a supported liquid extraction (SLE) column[1].
- Allow the sample to absorb for at least 5 minutes[1].
- Add 900 µL of methyl tert-butyl ether (MTBE) and allow it to flow under gravity for 5 minutes. Repeat this step[1].
- Evaporate the collected eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.

3.1.3. Solid-Phase Extraction (SPE)

SPE provides the cleanest samples and is ideal for methods requiring high sensitivity. An on-line SPE method has also been developed for high-throughput analysis[3].

- Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
- Load the pre-treated plasma sample (plasma diluted with an acidic buffer).
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute Axitinib and **Axitinib-d3** with a strong organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate and reconstitute as in the LLE method.

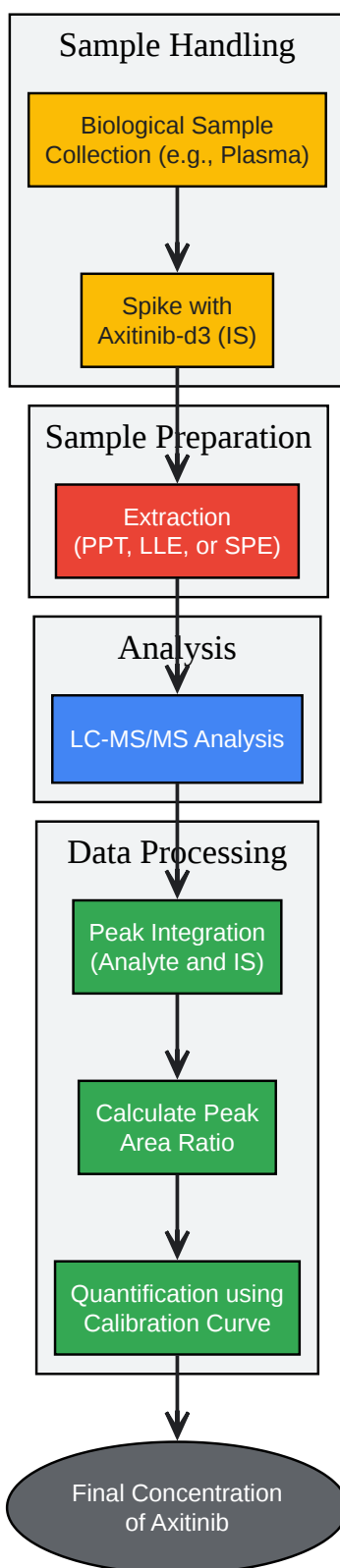
LC-MS/MS Analysis

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of Axitinib and **Axitinib-d3**. Method optimization is recommended for specific instrumentation.

- Liquid Chromatography:
 - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 μ m) is commonly used.
 - Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Injection Volume: 2 - 10 μ L.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Axitinib: m/z 387.1 \rightarrow 356.1 (quantifier) and m/z 387.1 \rightarrow 151.1 (qualifier).
 - **Axitinib-d3**: m/z 390.1 \rightarrow 359.1.

Experimental and Logical Workflows

The development of a robust bioanalytical method using a deuterated internal standard follows a logical progression from sample collection to data analysis. The use of **Axitinib-d3** ensures the reliability of the quantitative data by correcting for variability at multiple stages of the workflow.



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A typical bioanalytical workflow using a deuterated internal standard.

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